4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-2-(4-pyridinyl)quinoline
Overview
Description
4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-2-(4-pyridinyl)quinoline is a useful research compound. Its molecular formula is C26H23FN4O3S and its molecular weight is 490.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 490.14748994 g/mol and the complexity rating of the compound is 830. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Activity
Research into quinolone derivatives, which share structural similarities with the given compound, has shown promising antibacterial properties. A study by Taguchi et al. (1992) synthesized a series of tetracyclic quinolone antibacterials with potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the piperazinyl and quinolone components, which are present in the specified compound, in achieving significant antibacterial effects (Taguchi et al., 1992).
Anticancer Activities
Solomon et al. (2019) explored 4-aminoquinoline derivatives, related to the given compound, for their potential anticancer activities. Their research found that certain sulfonyl analogs, which may include structural motifs similar to the given compound, showed significant cytotoxicity against various cancer cell lines. This suggests a potential application of the compound in cancer research and therapy (Solomon et al., 2019).
Photostability and Photochemistry
Mella et al. (2001) studied the photochemical behavior of ciprofloxacin, a fluoroquinolone with a piperazinyl group similar to the compound . Their findings on the photostability and reactivity under light exposure provide insights into the potential photophysical properties and applications of the compound , especially in designing light-sensitive therapeutic agents (Mella et al., 2001).
DNA Binding and Fluorescent Probes
Perin et al. (2011) synthesized benzimidazo[1,2-a]quinolines with piperazine nuclei, focusing on their fluorescent properties and potential as DNA-binding agents. Given the structural similarity to the compound , this research suggests possible applications in developing fluorescent probes for DNA detection and other bioimaging applications (Perin et al., 2011).
Molecular Docking and Antimicrobial Activity
Desai et al. (2017) reported on the synthesis and molecular docking studies of novel quinolone derivatives, which share structural features with the compound . Their work, focusing on interactions with bacterial enzymes, suggests the potential use of the compound in developing antimicrobial agents through computational and structure-based drug design (Desai et al., 2017).
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(6-methyl-2-pyridin-4-ylquinolin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O3S/c1-18-2-7-24-22(16-18)23(17-25(29-24)19-8-10-28-11-9-19)26(32)30-12-14-31(15-13-30)35(33,34)21-5-3-20(27)4-6-21/h2-11,16-17H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTSMBJPKIUIIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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